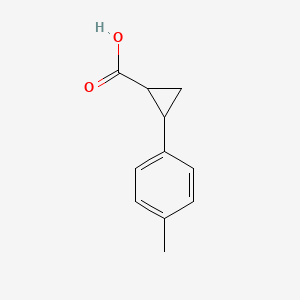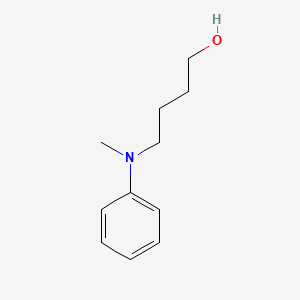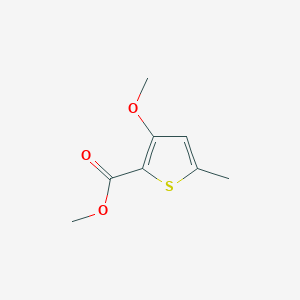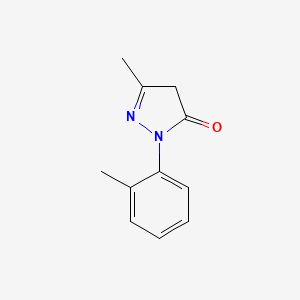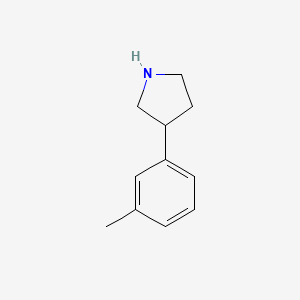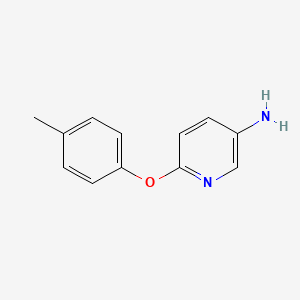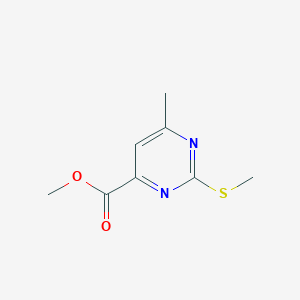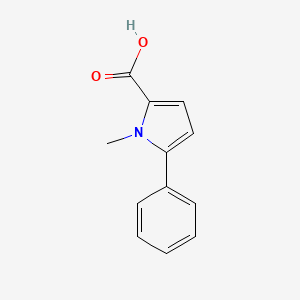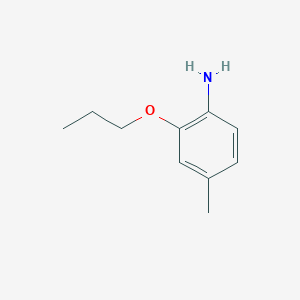
4-Methyl-2-propoxyaniline
Overview
Description
4-Methyl-2-propoxyaniline is a chemical compound with the molecular formula C10H15NO . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-propoxyaniline consists of a benzene ring with a methyl group (CH3) and a propoxy group (CH2CH2CH2O) attached to it . The nitrogen atom (N) is directly attached to the benzene ring .
Physical And Chemical Properties Analysis
4-Methyl-2-propoxyaniline is a solid at room temperature . It has a molecular weight of 165.24 . The compound’s InChI string is 1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 .
Scientific Research Applications
1. Chemical Synthesis and Reactivity
4-Methyl-2-propoxyaniline is a chemical compound that can be involved in various chemical synthesis processes. For instance, Sisko and Weinreb (1988) describe its role in halogen-metal exchange reactions, particularly in the synthesis of ortho-substituted-N-methylanilines. This process is significant in the field of organic chemistry for the development of new compounds and materials (Sisko & Weinreb, 1988).
2. Pharmacological Research
In the domain of pharmacology, derivatives and related compounds of 4-Methyl-2-propoxyaniline have been explored for their potential therapeutic effects. For example, Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine, a related compound, for its properties in cognitive enhancement and potential as a treatment for cognitive disorders. This indicates the relevance of similar chemical structures in the development of new pharmacological agents (Lin et al., 1997).
3. Materials Science
Compounds related to 4-Methyl-2-propoxyaniline are also significant in materials science. Li et al. (2017) synthesized novel materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor for potential electrochromic applications. This showcases the utility of related chemical structures in developing new materials with specific properties, such as electrochromism, which can be useful in various technological applications (Li et al., 2017).
4. Environmental Chemistry
In the field of environmental chemistry, derivatives of 4-Methyl-2-propoxyaniline have been investigated for their interactions with the environment. Kamaraj et al. (2018) explored the adsorption of hazardous chemicals using electrochemically synthesized materials, demonstrating the importance of such compounds in environmental remediation and pollution control (Kamaraj et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPRSFHXUPUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640824 | |
| Record name | 4-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propoxyaniline | |
CAS RN |
640767-75-5 | |
| Record name | 4-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



